

Application Notes and Protocols: D-tert-leucine in Pharmaceutical Drug Design

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Compound of Interest

Compound Name: *D-tert-leucine*

Cat. No.: *B555885*

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Introduction

D-tert-leucine, a non-proteinogenic D-amino acid, has emerged as a valuable building block in modern pharmaceutical drug design. Its unique structural feature, a bulky tert-butyl group attached to the α -carbon, imparts significant steric hindrance. This property is strategically employed to enhance the metabolic stability, receptor affinity, and pharmacokinetic profiles of drug candidates. This document provides detailed application notes and experimental protocols for the utilization of **D-tert-leucine** in drug discovery and development.

Key Applications of D-tert-leucine in Drug Design

The incorporation of **D-tert-leucine** into drug candidates offers several advantages:

- Enhanced Metabolic Stability: The tert-butyl group shields the adjacent peptide bond from enzymatic degradation by proteases, thereby increasing the *in vivo* half-life of peptide-based drugs.^[1] D-amino acids, in general, are less susceptible to degradation by naturally occurring proteases which primarily recognize L-amino acids.
- Improved Receptor Binding and Selectivity: The conformational constraints imposed by the bulky side chain can lock a molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.

- Modulation of Physicochemical Properties: The lipophilic nature of the tert-butyl group can influence the solubility and membrane permeability of a drug, which are critical parameters for oral bioavailability.
- Chiral Building Block: **D-tert-leucine** serves as a crucial chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure pharmaceuticals.[2]

These properties have led to the application of **D-tert-leucine** and its L-isomer in various therapeutic areas, including antiviral, cannabinoid receptor modulation, and neuroscience.

Quantitative Data on D-tert-leucine Containing Compounds

The following tables summarize key quantitative data for drug candidates incorporating the tert-leucine moiety.

Table 1: In Vitro Activity of Synthetic Cannabinoid Receptor Agonists (SCRAs) Containing a tert-Leucinamide Moiety

Compound	Target	Assay	EC50 (nM)	Ki (nM)	Efficacy (%)	Reference
ADB-BUTINACA	CB1	Membrane Potential	0.87	0.54	110	[3]
CB2	Membrane Potential	1.1	0.68	105	[3]	
ADB-P7AICA	CB1	Membrane Potential	18	7.9	95	[3]
CB2	Membrane Potential	42	21	90	[3]	
MDMB-FUBINACA	CB1	Membrane Potential	0.45	-	High	
CB2	Membrane Potential	4.6	-	High		

Table 2: In Vitro Activity of Peptidomimetic SARS-CoV-2 3CL Protease Inhibitors Containing an L-tert-leucine Moiety

Compound	Target	Assay	IC50 (nM)	EC50 (nM)	Reference
Inhibitor 1a	SARS-CoV-2 3CLpro	Enzyme Inhibition	18.06	313.0	
Inhibitor 2b	SARS-CoV-2 3CLpro	Enzyme Inhibition	22.42	170.2	

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating D-tert-leucine

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a peptide containing the sterically hindered amino acid, **D-tert-leucine**.

Materials:

- Fmoc-**D-tert-leucine**
- Rink Amide resin or other suitable solid support
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure® or 1-Hydroxybenzotriazole (HOBr)
- Piperidine solution (20% in DMF)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)
- SPPS reaction vessel

- Shaker

Procedure:

- Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add 20% piperidine in DMF to the resin.
 - Shake for 5 minutes. Drain.
 - Repeat the piperidine treatment for 15 minutes.
 - Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Coupling of Fmoc-**D-tert-leucine**:
 - Dissolve Fmoc-**D-tert-leucine** (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
 - Add the coupling solution to the deprotected resin.
 - Shake for 2-4 hours at room temperature. Due to the steric hindrance of **D-tert-leucine**, a longer coupling time and/or double coupling may be necessary.[\[2\]](#)
 - Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
 - Wash the resin with DMF (5 times) and DCM (3 times).
- Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the peptide sequence.
- Final Fmoc Deprotection: Perform the final Fmoc deprotection as described in step 2.
- Cleavage and Deprotection:

- Wash the resin with DCM and dry under vacuum.
- Add the TFA cleavage cocktail to the resin.
- Shake for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the peptide pellet under vacuum.

- Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Enzymatic Synthesis of D-tert-leucine

This protocol describes the enzymatic resolution of racemic N-acetyl-tert-leucine to produce enantiomerically pure **D-tert-leucine**.^[4]

Materials:

- (±)-N-acetyl-tert-leucine chloroethyl ester
- Protease from *Bacillus licheniformis* (e.g., Alcalase®)
- pH-stat or autotitrator
- Sodium hydroxide solution (e.g., 0.1 M)
- Hydrochloric acid (e.g., 6 M)
- Organic solvent for extraction (e.g., ethyl acetate)

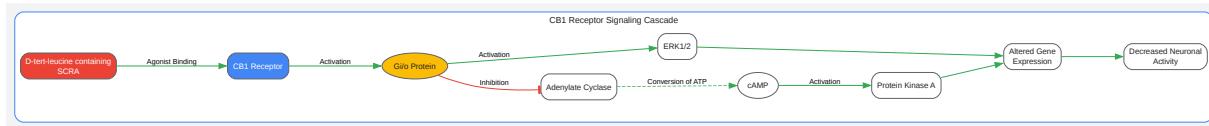
Procedure:

- Enzymatic Hydrolysis:

- Prepare a solution of (\pm)-N-acetyl-tert-leucine chloroethyl ester in an appropriate buffer (e.g., phosphate buffer, pH 8.0).
- Add the protease from *Bacillus licheniformis* to the solution.
- Maintain the pH at 8.0 using a pH-stat by the controlled addition of NaOH.
- Incubate the reaction at 35°C with stirring for approximately 50 hours, or until ~50% conversion is achieved (monitored by NaOH consumption).[4]
- Separation:
 - Acidify the reaction mixture to pH 2 with HCl.
 - Extract the unreacted L-N-acetyl-tert-leucine chloroethyl ester with an organic solvent (e.g., ethyl acetate). The aqueous layer contains the **D-tert-leucine**.
- Acidic Saponification:
 - To the aqueous layer containing **D-tert-leucine**, add concentrated HCl to a final concentration of 6 M.
 - Reflux the solution to hydrolyze the N-acetyl group.
 - Monitor the reaction for completion by TLC or LC-MS.
- Isolation:
 - Concentrate the solution under reduced pressure.
 - The resulting solid can be further purified by recrystallization to yield enantiomerically pure **D-tert-leucine** hydrochloride.

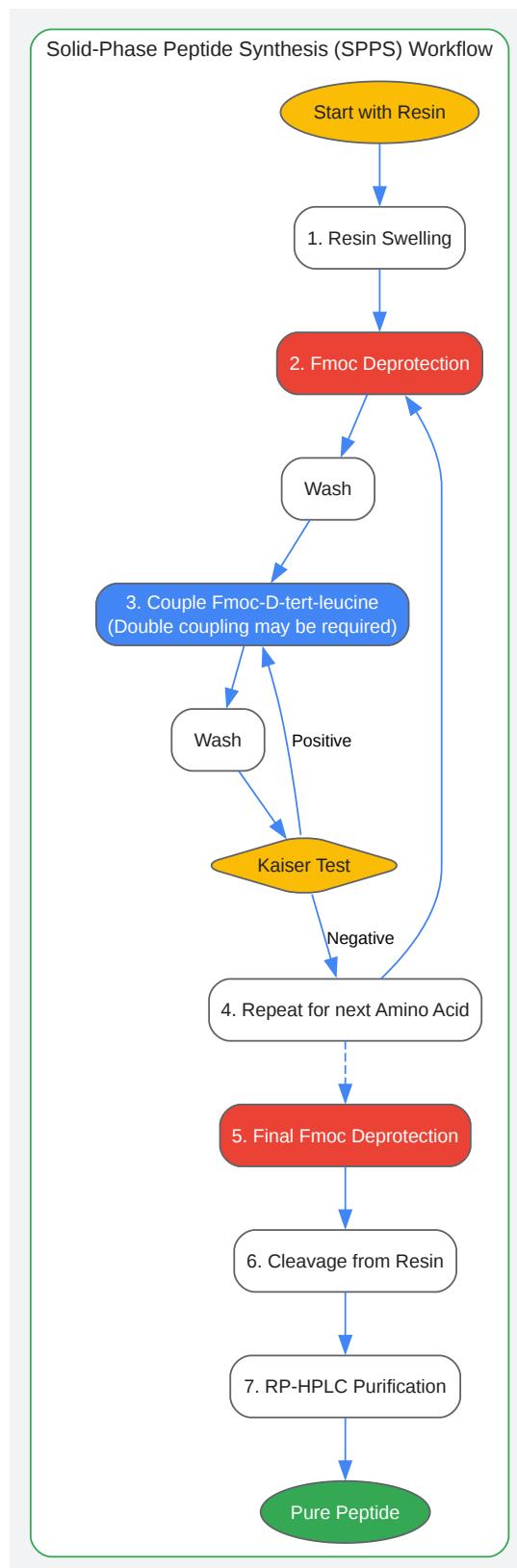
Visualizations

Signaling Pathways and Experimental Workflows



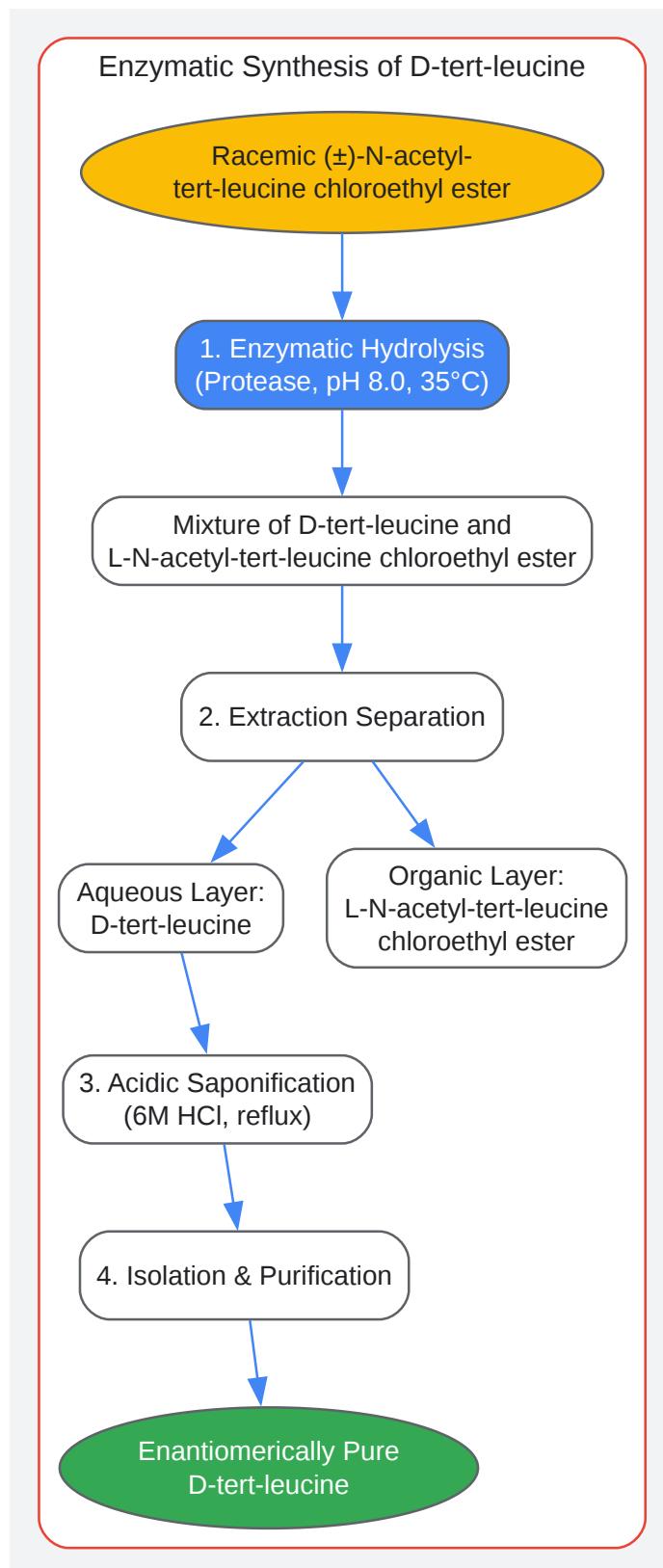
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Caption: Cannabinoid Receptor 1 (CB1) Signaling Pathway Activated by a **D-tert-leucine** Containing Synthetic Cannabinoid Receptor Agonist (SCRA).



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Caption: General workflow for the incorporation of **D-tert-leucine** into a peptide using solid-phase peptide synthesis (SPPS).



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